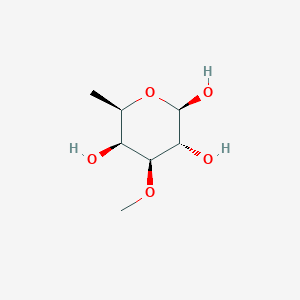

beta-D-Digitalopyranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1357151-49-5 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-4-methoxy-6-methyloxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4+,5-,6+,7-/m1/s1 |

InChI Key |

OEKPKBBXXDGXNB-IBISWUOJSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for β D Digitalopyranose Containing Glycosides

Botanical Sources and Distribution of β-D-Digitalopyranose Glycosides

Glycosides containing the β-D-digitalopyranose moiety are found in a variety of plant species, often as complex pregnane (B1235032) or cardiac glycosides. Key botanical sources include plants from the Apocynaceae and Plantaginaceae families.

Caralluma hexagona : This succulent plant, belonging to the Apocynaceae family, is a known source of pregnane glycosides. Several studies have led to the isolation of novel pregnane glycosides from Caralluma hexagona that feature a β-D-digitaloside component in their sugar chains. elsevierpure.comresearchgate.net For instance, research has identified compounds where a β-D-glucopyranosyl unit is attached to a β-D-digitalopyranose moiety at the C-3 position of the pregnane aglycone. nih.govacs.org

Leptadenia pyrotechnica : A member of the Asclepiadaceae family (now often included in Apocynaceae), this desert shrub is recognized for its diverse phytochemical profile, which includes polyoxypregnane derivatives, flavonoids, and triterpenes. ekb.egnih.govresearchgate.net While extensive research has identified numerous pregnane glycosides in this plant, the specific sugar moieties are often derivatives like 6-deoxy-3-O-methylhexopyranose and 2,6-dideoxy-3-O-methylhexopyranose rather than β-D-digitalopyranose itself. nih.gov However, the general presence of complex glycosides makes it a plant of interest in natural product chemistry.

Digitalis purpurea : Commonly known as the purple foxglove, this plant from the Plantaginaceae family is the most famous source of cardiac glycosides containing digitoxose (B191001), a 2,6-dideoxy sugar that is closely related to digitalose (B1209599). taylorfrancis.comresearchgate.net Compounds like digitoxin (B75463) are composed of a steroid aglycone linked to three units of β-D-digitoxose. nih.gov For centuries, extracts from Digitalis purpurea have been utilized for their effects on the cardiovascular system, which are attributed to these glycosides. taylorfrancis.comresearchgate.nettaylorandfrancis.com The plant is commercially cultivated to isolate these active compounds for pharmaceutical use. taylorfrancis.comvscht.cz

The following table summarizes some of the β-D-digitalopyranose-containing glycosides isolated from these botanical sources.

| Botanical Source | Glycoside Name/Description | Reference |

| Caralluma hexagona | 12,20-di-O-benzoyl-3β,8β,12β,14β,20-pentahydroxy-(20R)-pregn-5-ene-3-O-β-D-glucopyranosyl-(1→4)-β-D-digitaloside | elsevierpure.comresearchgate.net |

| Caralluma hexagona | 3β,8β,14β,20-tetrahydroxy-(20S)-pregn-5-ene-3-O-β-D-glucopyranosyl-(1→4)-O-β-D-digitaloside-20-O-3-Isoval-β-D-glucopyranoside | acs.org |

| Caralluma hexagona | 12β-O-benzoyl 3β,8β,12β,14β,20-pentahydroxy-(20S)-pregn-5-ene-3-O-β-D-glucopyranosyl-(1→4)-O-β-D-digitaloside | nih.gov |

| Digitalis purpurea | Digitoxin (contains three β-D-digitoxose units) | nih.gov |

| Digitalis purpurea | Purpureaglycoside A | nih.gov |

Advanced Extraction and Pre-Fractionation Techniques

The initial step in isolating β-D-digitalopyranose-containing glycosides involves extracting them from the plant matrix. Modern techniques aim to maximize yield and preserve the chemical integrity of the compounds.

The process typically begins with the collection and drying of plant material, such as leaves or whole plants, which are then ground into a coarse powder. neliti.comgoogle.com A crude extract is obtained using various solvent extraction methods. Common approaches include:

Maceration : Soaking the plant powder in a solvent at room temperature for an extended period. neliti.com

Soxhlet Extraction : Continuous extraction with a hot solvent, which is efficient but may degrade thermolabile compounds. neliti.comresearchgate.net

Ultrasonic-Assisted Extraction (UAE) : Using ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. neliti.comnih.gov

Microwave-Assisted Extraction (MAE) : Employing microwave energy to heat the solvent and plant material, leading to a more rapid extraction. nih.gov

Polar solvents like ethanol, methanol, or aqueous mixtures of these alcohols are frequently used to extract glycosides due to their solubility characteristics. neliti.comgoogle.com

Following initial extraction, the crude extract is a complex mixture containing numerous compounds. Pre-fractionation is then performed to simplify this mixture, grouping compounds based on their polarity. A common method is liquid-liquid partitioning, where the crude extract is dissolved in water or an aqueous alcohol and sequentially extracted with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. nih.gov This separates nonpolar compounds (like fats and waxes) from the more polar glycosides, which typically concentrate in the ethyl acetate or n-butanol fractions.

Chromatographic Separation Strategies for Isolation

After pre-fractionation, various chromatographic techniques are employed to separate and purify the individual glycosides from the enriched fractions.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification and quantification of glycosides. creative-proteomics.comnih.gov It offers high resolution and speed, allowing for the separation of structurally similar compounds. neliti.com Reversed-phase HPLC (RP-HPLC) is most commonly used, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) or methanol. nih.gov The effluent is monitored by detectors, such as UV-Vis or mass spectrometry (MS), to identify and collect the fractions containing the desired compounds. neliti.comcreative-proteomics.com Preparative HPLC can be used to isolate compounds in milligram quantities for structural elucidation. nih.gov

Column chromatography (CC) is a fundamental technique for the large-scale separation of compounds from the pre-fractionated extracts. neliti.com The stationary phase is typically silica (B1680970) gel or an adsorbent like macroporous resin. google.com The extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography) to pool those containing similar compounds for further purification.

High-Speed Counter-Current Chromatography (HSCCC) is another liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing the irreversible adsorption of analytes. nih.govnih.gov It has been successfully applied to the preparative separation of various glycosides directly from crude extracts. nih.gov

To avoid the time-consuming process of re-isolating known compounds, researchers use a strategy called dereplication. researchgate.net This involves the rapid identification of known metabolites in crude or partially purified extracts at an early stage of the isolation process. researchgate.netfrontiersin.org Modern dereplication heavily relies on hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

By coupling HPLC with high-resolution mass spectrometry (HR-MS) and tandem MS (MS/MS), researchers can obtain the molecular weight and fragmentation patterns of compounds in the extract. researchgate.net This data is then compared against comprehensive natural product databases. bohrium.com If the molecular formula, fragmentation pattern, and retention time match a known compound, it is identified, allowing researchers to focus their efforts on isolating novel or more promising bioactive substances. researchgate.netbohrium.com This approach significantly accelerates the discovery of new natural products. researchgate.net

Synthetic and Chemoenzymatic Pathways for β D Digitalopyranose and Its Analogues

Chemical Synthesis of the Pyranose Skeleton

The chemical synthesis of the pyranose skeleton of β-D-digitalopyranose, a 6-deoxy sugar, involves intricate stereoselective and regioselective strategies. These methods are crucial for constructing the specific stereochemistry and functional group arrangement of the target molecule.

Stereoselective Approaches to 6-Deoxy Sugars

The synthesis of 6-deoxy sugars, such as digitalopyranose, presents a significant challenge in carbohydrate chemistry due to the need for precise control over stereochemistry. Deoxy sugars are integral components of many biologically active natural products, making the development of efficient synthetic routes a key area of research. nih.gov

One notable approach involves the stereoselective synthesis of protected derivatives of 2,6-dideoxysugars. For instance, a novel route has been developed to access methyl 4-O-tert-butyldimethylsilyl-2,6-dideoxy-3-O-trimethylsilyl-α-l-ribo-hexopyranoside with a 35% yield over nine steps. nih.gov While not directly digitalopyranose, this highlights the multi-step and protection-group-heavy strategies often required.

Promoter-assisted glycosidation is another powerful method for the stereoselective synthesis of 6-deoxy sugar oligosaccharides. For example, the use of SPhosAuNTf2 as a promoter in the glycosidation of 6-deoxy-d-manno-heptopyranosyl o-hexynylbenzoate with alcohols has demonstrated good to excellent β-selectivities. nih.gov The choice of the counterion and ligand in the gold catalyst was found to be critical in achieving the desired 1,2-cis-β-linkage. nih.gov This methodology has been successfully applied to the synthesis of oligosaccharides relevant to certain bacteria. nih.gov

The synthesis of C-oligosaccharides, which are more stable to hydrolysis than their O-linked counterparts, has also been advanced through palladium-catalyzed C(sp3)−H glycosylation of deoxyglycosides. nih.gov This method allows for the modular assembly of unnatural C-disaccharides and C-trisaccharides with excellent site- and stereoselectivity. nih.gov

| Approach | Key Features | Application |

| Multi-step synthesis of protected derivatives | Involves multiple protection and deprotection steps to achieve the desired stereochemistry. | Synthesis of 2,6-dideoxysugar precursors. nih.gov |

| Promoter-assisted glycosidation | Utilizes a gold-based catalyst to control the stereoselectivity of the glycosidic bond formation. | Stereocontrolled synthesis of 6-deoxy-β-d-manno-heptopyranose oligosaccharides. nih.gov |

| Palladium-catalyzed C(sp3)−H glycosylation | Enables the direct formation of a carbon-carbon glycosidic bond. | Modular assembly of C-disaccharides and C-trisaccharides. nih.gov |

Regioselective Functionalization and O-Methylation

Following the construction of the pyranose skeleton, regioselective functionalization is necessary to introduce specific groups at desired positions. This includes the crucial step of O-methylation to yield the final digitalopyranose structure.

Regioselective enzymatic glycosylation has been successfully employed for the synthesis of various β-D-glucopyranosides. researchgate.net While not directly focused on digitalopyranose, this methodology demonstrates the potential of enzymes to selectively functionalize hydroxyl groups on a sugar ring. For instance, β-glucosidase from Prunus persica seed has shown excellent activity in the synthesis of salidroside, highlighting the substrate specificity of these enzymes. researchgate.net The reaction conditions, such as solvent, pH, and temperature, are critical for optimizing the yield and regioselectivity. researchgate.net

Glycosylation Reactions for Oligosaccharide Assembly Featuring β-D-Digitalopyranose

Glycosylation is a pivotal reaction for assembling oligosaccharides containing β-D-digitalopyranose. The stereoselective formation of the glycosidic linkage is a significant challenge in carbohydrate synthesis.

Recent advances in chemical O-glycosylation have provided a variety of methods to control the stereoselectivity of these reactions. nih.gov For instance, the use of armed thioglycosides activated by aryl(trifluoroethyl)iodonium triflimide can lead to good yields and moderate to excellent selectivity in glycosylation reactions. nih.gov The protecting groups on the glycosyl donor can significantly influence the stereochemical outcome. nih.gov

Another approach involves the use of OFox (2-oxazolinyl-4-formyl) imidate donors, which can be activated by catalytic amounts of TMSOTf, BF3.Et2O, or Cu(OTf)2 to afford glycosides with excellent 1,2-trans selectivity. nih.gov Additionally, the use of a pyrrylium catalyst has been shown to promote the β-selective glycosylation of trichloroacetimidate (B1259523) donors. nih.gov

Enzymatic Synthesis and Transformation Studies Involving β-D-Digitalopyranose

Enzymatic methods offer a powerful and highly selective alternative to chemical synthesis for the preparation and modification of carbohydrates like β-D-digitalopyranose.

Glycosyltransferase-Mediated Incorporations

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule. nih.govfrontiersin.org These enzymes are known for their high specificity, making them ideal tools for the synthesis of complex glycans. nih.gov

GTs play a crucial role in the biosynthesis of natural product glycosides by conjugating diverse sugar appendages, which can alter the biological properties of the parent molecule. frontiersin.org Advances in biotechnology have enabled the use of GTs in engineered microbial hosts to produce a wide array of novel glycosides. frontiersin.org This approach often involves supplementing the fermentation with an aglycone and a chemically modified sugar, which are then processed by a cascade of enzymes, including anomeric kinases, nucleotidyltransferases, and a promiscuous GT. frontiersin.org

Chemoenzymatic modification of cell-surface glycans using bacterial glycosyltransferases has also emerged as a powerful technique. nih.gov For example, specific sialyltransferases and fucosyltransferases have been used for the efficient modification of live-cell glycan structures. nih.gov

| Enzyme Type | Function | Application |

| Glycosyltransferases (GTs) | Catalyze the transfer of sugar moieties from an activated donor to an acceptor. nih.govfrontiersin.org | Synthesis of natural product glycosides and modification of cell-surface glycans. frontiersin.orgnih.gov |

| Anomeric Kinases | Phosphorylate sugars at the anomeric position. frontiersin.org | Part of an enzymatic cascade for the synthesis of nucleotide-activated sugars. frontiersin.org |

| Nucleotidyltransferases | Activate sugar-1-phosphates to form NDP-sugars. frontiersin.org | Part of an enzymatic cascade for the synthesis of nucleotide-activated sugars. frontiersin.org |

Stereochemical Control in Enzymatic Reactions

Enzymes exhibit remarkable stereochemical control in their reactions, a property that is highly valuable in synthetic chemistry. The active site of an enzyme provides a chiral environment that dictates the stereochemical outcome of the reaction. nih.gov

The stereoselectivity of enzymatic reactions can sometimes be manipulated. For instance, in a ribozyme-catalyzed Diels-Alder reaction, it was demonstrated that controlling the access of the substrate to the active site from different directions could lead to the selective formation of either product stereoisomer. nih.gov This suggests that conformational gating may be a mechanism nature uses to control stereoselectivity. nih.gov

In the context of glycoside synthesis, β-glucosidases are commonly used for the formation of β-glycosidic linkages. researchgate.net For example, β-glucosidase from almonds has been used for the direct β-glycosidation of various functionalized primary alcohols with D-glucose. researchgate.net The enzyme's specificity ensures the formation of the β-anomer.

Structural Elucidation of β D Digitalopyranose and Its Glycosidic Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the detailed three-dimensional structure of molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to determine the constitution, configuration, and conformation of β-D-digitalopyranose and its derivatives.

One-dimensional NMR experiments provide foundational information about the chemical environment of individual nuclei within a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of a β-D-digitalopyranose-containing compound reveals characteristic signals for each proton. The anomeric proton (H-1) is particularly diagnostic, typically appearing in a distinct downfield region of the spectrum. creative-proteomics.com The chemical shift and coupling constants (J-values) of the anomeric proton provide initial insights into its configuration. For β-anomers, the anomeric proton is typically in an axial position, leading to a larger diaxial coupling constant with the adjacent axial proton (H-2).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in the β-D-digitalopyranose ring gives a distinct signal. The chemical shift of the anomeric carbon (C-1) is highly indicative of the glycosidic linkage and the nature of the aglycone. nih.gov

APT (Attached Proton Test): This experiment helps differentiate between carbon signals based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons). This information is crucial for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a β-D-Glucopyranose Unit

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.5 | ~103 |

| 2 | ~3.3 | ~74 |

| 3 | ~3.5 | ~76 |

| 4 | ~3.4 | ~70 |

| 5 | ~3.4 | ~76 |

| 6 | ~3.7, ~3.9 | ~61 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the glycoside.

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms and determining the stereochemistry of β-D-digitalopyranose and its glycosidic conjugates.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the proton sequence around the pyranose ring, starting from the well-resolved anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). youtube.com HMBC is particularly valuable for identifying the glycosidic linkage by observing a correlation between the anomeric proton of β-D-digitalopyranose and the carbon atom of the aglycone to which it is attached. It also helps in sequencing sugar units in oligosaccharides.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is crucial for determining the relative stereochemistry of the sugar, including the anomeric configuration. For a β-anomer, a NOESY correlation is expected between the anomeric proton (H-1) and the protons on the same face of the ring (e.g., H-3 and H-5).

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlation | Information Gained |

| COSY | ¹H – ¹H | Identifies adjacent protons, traces the spin system of the sugar ring. sdsu.edu |

| HSQC | ¹H – ¹³C (one bond) | Assigns carbon signals based on attached proton assignments. sdsu.edu |

| HMBC | ¹H – ¹³C (multiple bonds) | Determines glycosidic linkages and sequences of sugar units. youtube.com |

| NOESY/ROESY | ¹H – ¹H (through space) | Confirms anomeric configuration and reveals spatial relationships between protons. |

The determination of the anomeric configuration (α or β) and the position of the glycosidic linkage are critical aspects of the structural elucidation of β-D-digitalopyranose glycosides.

Anomeric Configuration: The β-configuration is characterized by an equatorial orientation of the aglycone at the anomeric center (C-1). This is typically confirmed by:

A large coupling constant (³JH1,H2) between the anomeric proton (H-1) and the proton at C-2 (H-2) in the ¹H NMR spectrum, which is indicative of a diaxial relationship.

A NOESY correlation between the anomeric proton (H-1) and the protons at C-3 and C-5, which are on the same face of the pyranose ring. nih.gov

Glycosidic Linkages: The point of attachment of the β-D-digitalopyranose to the aglycone or another sugar moiety is determined primarily through HMBC experiments. libretexts.org A long-range correlation between the anomeric proton (H-1) of the digitalopyranose and a specific carbon of the aglycone or another sugar definitively establishes the linkage point.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structural features through fragmentation analysis.

HRESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of β-D-digitalopyranose-containing compounds. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental composition and thus the molecular formula can be confidently determined. This is a crucial first step in the identification of a new or unknown glycoside.

Tandem mass spectrometry, or MS/MS, involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable structural information. For glycosides, the fragmentation typically involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. nih.gov The mass difference between the precursor ion and the fragment ion corresponding to the aglycone can confirm the identity of the sugar. Further fragmentation of the sugar unit itself can provide additional structural details. nih.gov

Table 3: Summary of Mass Spectrometry Techniques and their Applications

| Technique | Information Provided |

| HRESI-MS | Accurate molecular weight and determination of the molecular formula. nih.gov |

| MS/MS | Structural information through fragmentation patterns, including the identification of sugar units and the aglycone. nih.gov |

Optical Rotation and Chiroptical Spectroscopy in Absolute Configuration Assignment

The absolute configuration of a chiral molecule, such as β-D-digitalopyranose, is a critical aspect of its structural elucidation. Optical rotation and chiroptical spectroscopic techniques, including circular dichroism (CD), are powerful, non-destructive methods for assigning the absolute stereochemistry of chiral compounds. These techniques rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light.

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the substance, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is an intensive property and is a standard physical constant for a given chiral molecule. For D-digitoxose, the specific rotation has been reported under various conditions, confirming its dextrorotatory nature. nih.govresearchgate.netnih.govnih.gov The positive sign of the optical rotation is indicative of its D-configuration.

| Solvent | Temperature (°C) | Wavelength | Specific Rotation [α] (degrees) | Reference |

|---|---|---|---|---|

| Water | 17 | D-line | +46.3 | nih.gov |

| Water | - | - | +48 ± 2 (c=1%) | researchgate.net |

| Methanol | 20 | D-line | +39.1 | nih.gov |

| Pyridine | 18 | D-line | +27.9 → +43.3 (after 24 hrs) | nih.gov |

Chiroptical spectroscopy, particularly circular dichroism (CD), provides more detailed stereochemical information than optical rotation alone. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An optically active compound will absorb one circularly polarized component more strongly than the other, resulting in a CD spectrum. The sign and intensity of the CD bands, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms and functional groups in the molecule.

Integration of Hyphenated Techniques for Enhanced Characterization (e.g., LC-MS, GC-MS)

The structural characterization of β-D-digitalopyranose, especially when it is part of a larger glycosidic conjugate, is greatly enhanced by the use of hyphenated analytical techniques. These methods couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools in this regard.

LC-MS is particularly well-suited for the analysis of intact glycosides containing β-D-digitalopyranose, such as the cardiac glycosides digitoxin (B75463) and digoxin (B3395198). nih.govnih.gov The liquid chromatograph separates the different glycosides and their metabolites from a complex mixture, and the mass spectrometer provides information on their molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively large and thermally labile molecules. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern can provide information about the aglycone, the sugar sequence, and the nature of the glycosidic linkages.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase (e.g., C18) | |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | gtfch.org |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Monitored Transitions (MRM) for Digitoxin | [M+NH4]+ → product ions |

GC-MS, on the other hand, is typically employed for the analysis of the sugar components of glycosides after acidic hydrolysis has cleaved the glycosidic bonds. mdpi.com Due to the low volatility of sugars, they must first be chemically modified through a process called derivatization to make them suitable for GC analysis. restek.comnih.gov Common derivatization methods for sugars include silylation or acetylation, which convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters. restek.com The derivatized sugars are then separated by gas chromatography and detected by the mass spectrometer. The retention time and the mass spectrum of the derivatized β-D-digitalopyranose can be compared to those of an authentic standard for unambiguous identification. The fragmentation pattern in the mass spectrum provides further structural confirmation.

| Step | Description | Reference |

|---|---|---|

| 1. Hydrolysis | Acid hydrolysis to cleave the glycosidic bonds and release the monosaccharides. | mdpi.com |

| 2. Derivatization | Conversion of the sugar into a volatile derivative, such as a trimethylsilyl (TMS) ether or an alditol acetate. | restek.comnih.gov |

| 3. GC Separation | Separation of the derivatized sugars on a capillary GC column. | mdpi.com |

| 4. MS Detection | Detection and identification of the derivatized sugar based on its mass spectrum and retention time. | mdpi.com |

Conformational and Linkage Analysis of β D Digitalopyranose in Complex Glycosidic Architectures

Conformational Preferences of the Pyranose Ring

Like most aldohexoses, the six-membered pyranose ring of β-D-digitalopyranose is not planar. Instead, it adopts puckered, non-planar conformations to minimize steric and torsional strain. libretexts.org Computational and experimental studies on related pyranose sugars consistently show that the chair conformation is the most thermodynamically stable and, therefore, the most populated form in solution. libretexts.orguomustansiriyah.edu.iqresearchgate.net

Energy minimization and conformational analysis studies performed on complex cardiac glycosides like digitoxin (B75463) and digoxin (B3395198) implicitly rely on the stability of the chair form for their constituent sugar units. ijpbs.comresearchgate.net The β-D-digitalopyranose residue is expected to exist predominantly in a chair conformation, likely the ⁴C₁ form, where the substituents can occupy either axial or equatorial positions to achieve the lowest energy state. libretexts.orgscispace.com The boat and skew-boat conformations are significantly higher in energy and are generally considered transition states between different chair forms rather than stable conformers. scispace.com

Table 1: Conformational States of the β-D-Digitalopyranose Ring

| Conformation | Relative Energy | Stability | Prevalence | Key Features |

| **Chair (e.g., ⁴C₁) ** | Low | High | Predominant form | Minimizes torsional strain and steric hindrance between substituents. uomustansiriyah.edu.iq |

| Boat | High | Low | Negligible | Represents a high-energy saddle point on the potential energy surface. scispace.com |

| Skew-Boat | Intermediate | Low | Negligible | An intermediate conformation between boat and chair forms. scispace.com |

Topography of Glycosidic Linkages (e.g., (1→4) linkages)

The precise values of these angles are influenced by several factors, including steric hindrance between the sugar rings and electronic effects such as the anomeric and exo-anomeric effects. The flexibility of the glycosidic linkage allows the oligosaccharide chain to explore various conformations, but certain combinations of Φ and Ψ angles are energetically more favorable. The analysis of these preferred conformations is often achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide inter-proton distance restraints (e.g., through NOESY experiments), and computational methods like molecular dynamics (MD) simulations. nih.gov

Table 2: Torsional Angles Defining the β-(1→4)-Glycosidic Linkage

| Torsional Angle | Atoms Defining the Angle | Description |

| Φ (phi) | O5'—C1'—O4—C4 | Describes the rotation around the C1'—O4 bond. |

| Ψ (psi) | C1'—O4—C4—C5 | Describes the rotation around the O4—C4 bond. |

| Note: C1' and O5' belong to the glycosylating β-D-digitalopyranose unit, while C4 and C5 belong to the adjacent sugar residue. |

Inter-Sugar and Aglycone-Glycoside Moiety Interactions

The conformation and biological function of a complex glycoside are not merely the sum of its parts; they are heavily influenced by a network of non-covalent interactions between the sugar units and between the sugar chain and the non-carbohydrate aglycone.

Aglycone-Glycoside Moiety Interactions: The sugar moiety is crucial for the specific binding and activity of cardiac glycosides. nih.gov Studies on digoxin derivatives have shown that modifications to the terminal digitoxose (B191001) residue significantly alter the compound's selectivity for different isoforms of the Na,K-ATPase, indicating a direct and differential interaction between this sugar and the receptor protein. nih.gov

The interaction between the glycone (sugar part) and the aglycone (steroid part) is essential for maintaining the molecule's low-energy, biologically active conformation. ijpbs.comresearchgate.net While direct crystallographic data on β-D-digitalopyranose itself is limited, analogies from other glycoside-protein complexes provide significant insight. In these systems, the aglycone moiety often binds within a hydrophobic pocket of the target protein, with interactions such as aromatic stacking and π-interactions playing a major role. nih.gov The sugar chain, including the terminal β-D-digitalopyranose, makes critical contacts with surface residues of the receptor, contributing to binding affinity and specificity. nih.gov These interactions are primarily hydrophobic and electrostatic in nature, guiding the entire glycoside into its binding site.

Table 3: Summary of Key Molecular Interactions

| Interaction Type | Interacting Components | Significance |

| Intramolecular H-Bonding | Between hydroxyl groups of adjacent digitalopyranose units. | Stabilizes the conformation of the oligosaccharide chain. |

| Hydrophobic Interactions | Between the sugar rings and nonpolar regions of the aglycone or receptor protein. | Contributes to binding affinity and proper orientation in the active site. nih.gov |

| Van der Waals Forces | Between all proximal atoms (inter-sugar and sugar-aglycone). | Provides overall conformational stability to the molecule. ijpbs.com |

| Electrostatic Interactions | Between polar groups on the sugar (e.g., hydroxyls) and charged/polar residues on a receptor protein. | Guides the glycoside into the binding site and contributes to specificity. nih.gov |

Biosynthetic Investigations of β D Digitalopyranose in Plants

Precursor Incorporation and Metabolic Pathways (e.g., from D-galactose)

The biosynthesis of β-D-digitalopyranose is believed to commence with a common hexose (B10828440) precursor, with D-galactose being a primary candidate. The structural similarity between D-galactose and the D-galactose core of digitalose (B1209599) suggests a plausible metabolic route. While direct experimental evidence detailing the complete pathway from D-galactose to β-D-digitalopyranose is still emerging, the proposed pathway involves a series of enzymatic modifications to the sugar nucleotide-activated form of galactose, likely UDP-D-galactose.

The initial steps are thought to mirror established pathways of sugar metabolism, where D-galactose is first phosphorylated to galactose-1-phosphate and then converted to UDP-galactose. This activated form then enters a specialized metabolic channel leading to the formation of rare sugars. The proposed transformation of UDP-D-galactose to the final product would necessitate at least two key modifications: deoxygenation at the C-6 position and methylation at the C-3 hydroxyl group.

Table 1: Proposed Precursor and Intermediates in β-D-Digitalopyranose Biosynthesis

| Compound | Role |

| D-Galactose | Initial Precursor |

| Galactose-1-phosphate | Phosphorylated Intermediate |

| UDP-D-galactose | Activated Sugar Nucleotide |

| UDP-6-deoxy-D-galactose | Deoxygenated Intermediate |

| UDP-β-D-digitalopyranose | Activated Final Product |

Enzymatic Mechanisms Governing Methylation and Deoxygenation Steps

The conversion of the precursor sugar into β-D-digitalopyranose hinges on two critical enzymatic reactions: deoxygenation and methylation.

Deoxygenation: The removal of the hydroxyl group at the C-6 position to create a deoxy sugar is a common modification in the biosynthesis of plant secondary metabolites. This reaction is typically catalyzed by a class of enzymes known as dehydratases and reductases. In the context of digitalose biosynthesis, it is hypothesized that a UDP-sugar 4,6-dehydratase first acts on UDP-D-galactose to form a 4-keto-6-deoxy intermediate. This is then followed by the action of a reductase, which reduces the keto group at C-4 to a hydroxyl group, yielding UDP-6-deoxy-D-galactose.

Methylation: The characteristic 3-O-methyl group of digitalose is installed by a methyltransferase enzyme. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. It is proposed that a specific O-methyltransferase recognizes the 6-deoxy sugar nucleotide intermediate and catalyzes the transfer of a methyl group to the hydroxyl group at the C-3 position. The precise timing and substrate specificity of this methylation step are still under investigation.

Table 2: Key Enzyme Classes Implicated in β-D-Digitalopyranose Biosynthesis

| Enzyme Class | Proposed Function |

| UDP-sugar 4,6-dehydratase | Catalyzes the initial deoxygenation step |

| Reductase | Completes the deoxygenation at C-6 |

| O-methyltransferase | Adds the methyl group at the C-3 position |

Genetic and Molecular Biology Approaches to Digitalose Biosynthesis

Identifying the specific genes and enzymes responsible for β-D-digitalopyranose biosynthesis is a key goal for understanding and potentially manipulating the production of cardiac glycosides. Modern genetic and molecular biology techniques are being employed to unravel these complex pathways in plants such as Digitalis purpurea, a primary source of these compounds.

Transcriptome analysis, which involves sequencing all the RNA molecules in a cell, allows researchers to identify genes that are highly expressed in tissues where cardiac glycosides are produced. By comparing the transcriptomes of high- and low-producing plant varieties, or by analyzing gene expression in response to elicitors that stimulate secondary metabolism, candidate genes encoding the necessary biosynthetic enzymes can be identified.

Once candidate genes are identified, their function can be verified through various molecular biology techniques. These include:

Heterologous expression: The candidate gene is expressed in a host organism, such as E. coli or yeast, and the resulting protein is tested for its enzymatic activity with the proposed substrates.

Virus-induced gene silencing (VIGS): This technique is used to temporarily reduce the expression of a specific gene in the plant. If silencing a candidate gene leads to a decrease in the production of digitalose-containing glycosides, it provides strong evidence for its involvement in the biosynthetic pathway.

Genome editing: Advanced techniques like CRISPR-Cas9 can be used to create targeted mutations in the genes of interest to study the effect on the biosynthesis of β-D-digitalopyranose.

While the specific genes for digitalose biosynthesis have yet to be fully characterized, these powerful approaches are paving the way for a complete elucidation of this important metabolic pathway. nih.gov Recent studies on Digitalis purpurea have focused on identifying key genes involved in secondary metabolite biosynthesis, providing a foundation for future work on specific sugar modifications. nih.gov

Development and Characterization of β D Digitalopyranose Derivatives and Analogues

Rational Design and Synthesis of Modified β-D-Digitalopyranose Structures

The rational design of modified β-D-digitalopyranose structures is a strategic endeavor aimed at modulating the biological activity, selectivity, and pharmacokinetic properties of the parent glycosides. This process often involves computer-aided drug design (CADD) to predict the interactions of modified sugars with their biological targets. The design strategies for novel derivatives frequently focus on introducing hydrophobic fragments or altering hydrogen bonding patterns to enhance binding affinity and selectivity for specific receptor subtypes.

The synthesis of these rationally designed analogues requires sophisticated chemical strategies to achieve the desired modifications with high stereocontrol. A common approach involves the use of suitably protected digitalose (B1209599) precursors that allow for regioselective modifications. For instance, the synthesis of novel thiazolyl–pyrazoline derivatives often starts from chalcone (B49325) precursors, which then undergo cyclization reactions to form the desired heterocyclic core. While not directly involving digitalopyranose, this methodology highlights a general principle in medicinal chemistry where complex scaffolds are built through multi-step synthetic sequences.

The synthesis of glycosides, including those containing modified digitalopyranose, is a critical step. The formation of the glycosidic bond must be carefully controlled to obtain the desired anomer (α or β). Various glycosylation methods have been developed, often employing glycosyl donors with leaving groups at the anomeric position and protected hydroxyl groups elsewhere on the sugar ring. The choice of protecting groups, glycosyl donor, and reaction conditions are all crucial for achieving high yields and stereoselectivity.

A key challenge in the synthesis of modified β-D-digitalopyranose derivatives is the selective modification of specific hydroxyl groups. For example, altering the stereochemistry or introducing substituents at the C-3 or C-4 positions requires a carefully planned synthetic route with orthogonal protecting groups that can be selectively removed to allow for chemical transformations at the desired site.

Stereochemical Variations and Their Impact on Glycoside Conformation

Studies on related xylopyranoside derivatives have shown that modifications at the C-3 position can have a profound impact on the conformational landscape. For instance, deoxygenation or the introduction of a C-methyl group at C-3 can alter the balance between the 4C1 and 1C4 chair forms. The choice of solvent also plays a critical role, with non-polar solvents often favoring conformations that allow for intramolecular hydrogen bonding nih.gov. These findings suggest that similar stereochemical variations in β-D-digitalopyranose would likewise lead to significant conformational changes.

Understanding these conformational effects is crucial for rational drug design, as the precise three-dimensional arrangement of the sugar in relation to the aglycone is often a key determinant of its interaction with a biological receptor.

Spectroscopic Characterization of Novel Digitalose Conjugates

The unambiguous structural elucidation of novel β-D-digitalopyranose derivatives and conjugates relies heavily on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy is an indispensable tool for determining the constitution and stereochemistry of these molecules. One-dimensional (1D) 1H and 13C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

| Technique | Information Obtained |

| 1H NMR | Provides chemical shifts and coupling constants (J-values) of protons. The multiplicity of signals helps to determine the number of neighboring protons. |

| 13C NMR | Provides the chemical shifts of each carbon atom, indicating the number of non-equivalent carbons and their functional groups. |

| COSY | Correlation Spectroscopy shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com |

| HSQC | Heteronuclear Single Quantum Coherence spectroscopy reveals direct one-bond correlations between protons and the carbons to which they are attached. emerypharma.comnih.gov |

| HMBC | Heteronuclear Multiple Bond Correlation spectroscopy shows longer-range correlations between protons and carbons, typically over two or three bonds. emerypharma.com |

For example, in the 1H NMR spectrum of a β-D-digitalopyranoside, the anomeric proton (H-1) typically appears as a doublet with a large coupling constant (J1,2), indicative of a trans-diaxial relationship with H-2 in the 4C1 chair conformation. The chemical shift of the methoxy (B1213986) group protons at C-3 is also a characteristic feature. Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals, especially in complex conjugates. emerypharma.comresearchgate.net COSY spectra are used to trace the proton-proton connectivity within the sugar ring, while HSQC and HMBC spectra link the proton assignments to the carbon skeleton. emerypharma.comnih.govresearchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to confirm the identity of the sugar moiety and its linkage to the aglycone.

The combination of these spectroscopic techniques allows for a comprehensive characterization of novel digitalose conjugates, confirming their successful synthesis and providing detailed insights into their three-dimensional structure. This detailed structural information is, in turn, fundamental for understanding their biological activity and for the further rational design of improved analogues.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of β-D-Digitalopyranose to improve yield and purity?

- Methodological Answer: Synthesis optimization requires iterative testing of reaction conditions (e.g., solvent polarity, temperature, catalyst ratios). Use design-of-experiment (DoE) frameworks to systematically vary parameters and analyze outcomes via HPLC or GC-MS for purity assessment . Kinetic studies can identify rate-limiting steps, while spectroscopic techniques (e.g., -NMR, IR) validate structural integrity .

Q. What analytical techniques are most reliable for characterizing β-D-Digitalopyranose’s structural conformation?

- Methodological Answer:

Q. How should researchers design a literature review strategy to identify gaps in β-D-Digitalopyranose studies?

- Methodological Answer: Use Boolean search operators in databases like PubMed and SciFinder with terms: (“β-D-Digitalopyranose” AND “biosynthesis”), (“β-D-Digitalopyranose” AND “metabolic pathways”). Prioritize peer-reviewed articles and patents. Tools like Zotero or Mendeley track citations, while systematic review frameworks (PRISMA) ensure rigor .

Advanced Research Questions

Q. How can contradictory data on β-D-Digitalopyranose’s biological activity be resolved?

- Methodological Answer: Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo). Replicate studies using standardized protocols (e.g., OECD guidelines). Meta-analyses quantify effect sizes across studies, and sensitivity analyses identify confounding variables (e.g., solvent effects in bioassays) . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies ensure reproducibility in β-D-Digitalopyranose’s physicochemical property measurements?

- Methodological Answer:

- Data Collection: Calibrate instruments (e.g., DSC for melting point) using reference standards.

- Documentation: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, detailing solvent purity, humidity, and equipment settings .

- Statistical Analysis: Report measurements with confidence intervals (95% CI) and use ANOVA to compare inter-laboratory variability .

Q. How can computational models complement experimental studies of β-D-Digitalopyranose’s conformational dynamics?

- Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) predict solvent interactions and free-energy landscapes. Validate with NMR relaxation data or cryo-EM for large-scale conformational shifts. Use QM/MM hybrid models to simulate enzyme-substrate interactions at atomic resolution .

Q. What ethical and transparency practices are critical when publishing β-D-Digitalopyranose research?

- Methodological Answer:

- Data Sharing: Deposit raw data in repositories like Zenodo or ChEMBL with CC-BY licenses .

- Conflict of Interest: Disclose funding sources and patent applications in the manuscript.

- Peer Review: Share preprints (e.g., bioRxiv) for community feedback pre-publication .

Data Management and Validation

Q. What are the best practices for archiving β-D-Digitalopyranose research data?

- Methodological Answer:

- Metadata Standards: Use ISA-Tab format to document experimental conditions, including synthetic protocols and analytical parameters .

- Version Control: Track dataset iterations via Git-LFS or LabArchives.

- Long-Term Storage: Utilize institutional repositories with DOI assignment for datasets .

Integration of Multidisciplinary Approaches

Q. How can researchers integrate metabolomic and genomic data to study β-D-Digitalopyranose’s biosynthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.